molecular formula C12H17NO4S B14835899 2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide

2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide

Cat. No.: B14835899
M. Wt: 271.33 g/mol
InChI Key: YEMBYLLPOGQWEO-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide is an organic compound that features a cyclohexyloxy group attached to a benzene ring, which also bears a hydroxyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-nitrobenzenesulfonamide with cyclohexanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyloxybenzenesulfonic acid derivatives.

    Reduction: Formation of cyclohexyloxybenzenesulfonamide derivatives with amine groups.

    Substitution: Formation of various substituted cyclohexyloxybenzenesulfonamide derivatives.

Scientific Research Applications

2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)-4-hydroxybenzenesulfonamide
  • 2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide
  • 2-(Cyclohexyloxy)-5-methoxybenzenesulfonamide

Uniqueness

2-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide is unique due to the specific positioning of the hydroxyl and sulfonamide groups on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties and advantages in various applications compared to similar compounds.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

2-cyclohexyloxy-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c13-18(15,16)12-8-9(14)6-7-11(12)17-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H2,13,15,16)

InChI Key

YEMBYLLPOGQWEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)O)S(=O)(=O)N

Origin of Product

United States

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